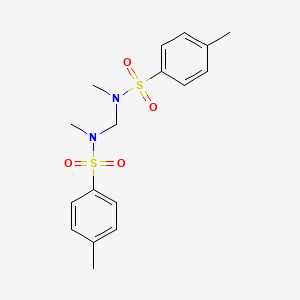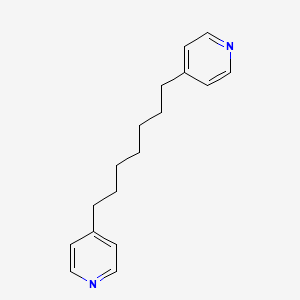
4-(7-Pyridin-4-ylheptyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Pyridin-4-ylheptyl)pyridine is an organic compound with the molecular formula C₁₇H₂₂N₂. It consists of a heptane chain with pyridyl groups attached at the 1 and 7 positions. This compound is part of the bipyridine family, which is known for its ability to form coordination complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(7-Pyridin-4-ylheptyl)pyridine can be synthesized through various methods, including:
Suzuki Coupling: This method involves the cross-coupling of pyridyl boronic acids with heptane dihalides in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses pyridyl stannanes and heptane dihalides with a palladium catalyst.
Negishi Coupling: This method involves the use of pyridyl zinc reagents and heptane dihalides with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(7-Pyridin-4-ylheptyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Pyridyl ketones.
Reduction: Piperidyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
4-(7-Pyridin-4-ylheptyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(7-Pyridin-4-ylheptyl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridyl groups can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
4-(7-Pyridin-4-ylheptyl)pyridine can be compared with other bipyridine derivatives, such as:
1,2-Bis(4-pyridyl)ethane: Similar structure but with a shorter ethane linker.
1,4-Bis(4-pyridyl)butane: Contains a butane linker, offering different coordination properties.
1,6-Bis(4-pyridyl)hexane: Features a hexane linker, providing intermediate properties between ethane and heptane derivatives.
The uniqueness of this compound lies in its longer heptane linker, which allows for greater flexibility and spatial separation of the pyridyl groups, making it suitable for specific applications in coordination chemistry and materials science .
Properties
IUPAC Name |
4-(7-pyridin-4-ylheptyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1(2-4-6-16-8-12-18-13-9-16)3-5-7-17-10-14-19-15-11-17/h8-15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLBIVDTSFVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
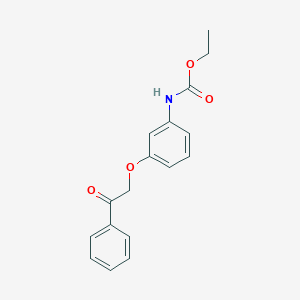
![8-Chloro-4-[(4-methylcyclohexyl)amino]-1,5-dihydrofuro[3,4-f][2]benzofuran-3,7-dione](/img/structure/B8042240.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide](/img/structure/B8042242.png)
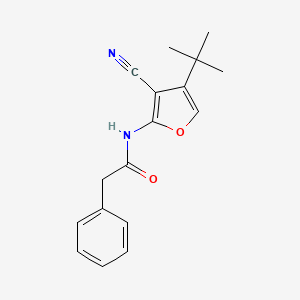
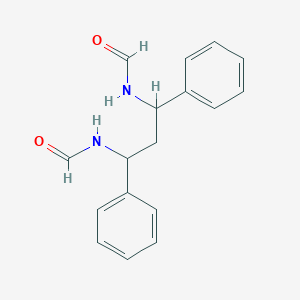
![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)
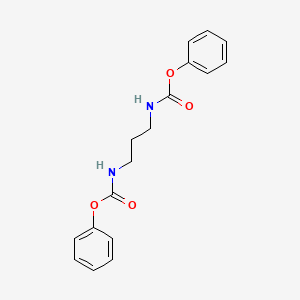
![phenyl N-[1-(phenoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B8042275.png)
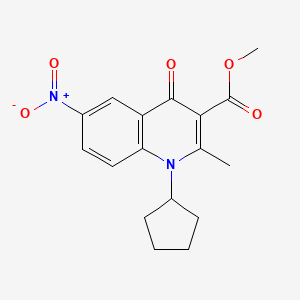
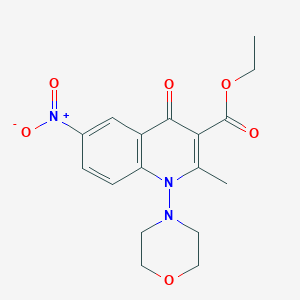
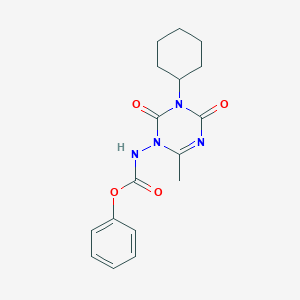
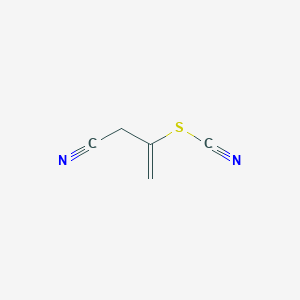
![4-[6-(4-Hydroxyphenoxy)pyridazin-3-yl]oxyphenol](/img/structure/B8042314.png)
